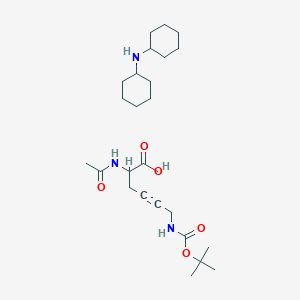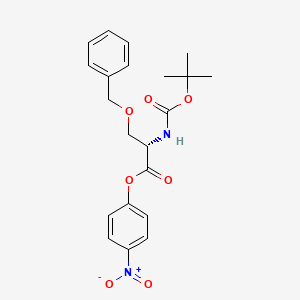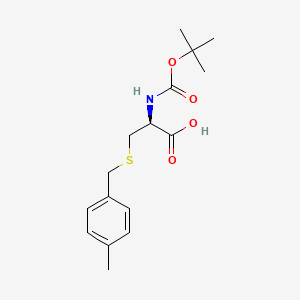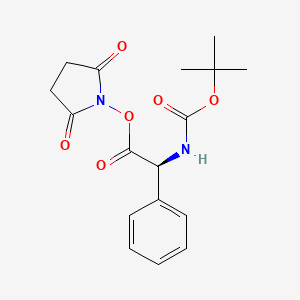
Boc-D-Pen(pMeBzl)-OH.DCHA
Übersicht
Beschreibung
“Boc-D-Pen(pMeBzl)-OH.DCHA” is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning . The compound has a molecular formula of C18H27NO4S and a molecular weight of 353.48 .
Molecular Structure Analysis
The IUPAC name for “this compound” is (2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . The InChI key is SIBYHJVDFRKDDV-AWEZNQCLSA-N .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 504.2±50.0°C at 760 mmHg and a density of 1.1±0.1 g/cm3 .Wirkmechanismus
Target of Action
Boc-D-Pen(pMeBzl)-OH.DCHA, also known as Boc-Pen(pMeBzl)-OH, is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of various conditions such as Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning . The primary targets of this compound are likely to be similar to those of D-Penicillamine.
Mode of Action
D-Penicillamine is known to chelate copper, leading to increased urinary copper excretion, which is beneficial in conditions like Wilson’s disease .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by D-Penicillamine. D-Penicillamine is involved in the regulation of copper metabolism, particularly in the liver, where it prevents the accumulation of copper .
Pharmacokinetics
D-Penicillamine is well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of D-Penicillamine. D-Penicillamine reduces copper levels in the body, alleviating symptoms of copper overload in conditions like Wilson’s disease .
Vorteile Und Einschränkungen Für Laborexperimente
The use of Boc-D-Pen(pMeBzl)-OH.DCHA in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it has a low toxicity, which makes it safe to use in experiments. However, there are also some limitations to its use. It is not as potent as some other compounds, and it can be difficult to remove from the reaction mixture after the experiment is complete.
Zukünftige Richtungen
The use of Boc-D-Pen(pMeBzl)-OH.DCHA in scientific research is an area of active investigation. One potential future direction is the development of more potent derivatives of this compound. Additionally, research is being conducted into the use of this compound in the development of new drugs and drug delivery systems. Finally, research is being conducted into the use of this compound in the development of new diagnostic tools.
Synthesemethoden
Boc-D-Pen(pMeBzl)-OH.DCHA is synthesized by a method called solid-phase peptide synthesis (SPPS). SPPS is a method of synthesizing peptides and proteins in which the starting material is attached to a solid support such as a resin bead. This method is advantageous because it allows for the synthesis of complex molecules in a relatively short amount of time. The synthesis of this compound is performed in a stepwise manner, beginning with the attachment of the Boc-D-Pen(pMeBzl)-OH group to the resin bead. This is followed by the addition of the DCHA moiety to the Boc-D-Pen(pMeBzl)-OH group. The final step is the removal of the Boc-D-Pen(pMeBzl)-OH group, which is achieved through treatment with a strong base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Boc-D-Pen(pMeBzl)-OH.DCHA ist ein Derivat von D-Penicillamin {svg_1}, einem Penicillin-Metaboliten, der zur Behandlung verschiedener Erkrankungen eingesetzt wird. Dies deutet darauf hin, dass this compound möglicherweise zur Entwicklung neuer Medikamente oder Therapien verwendet werden könnte.
Behandlung der Wilson-Krankheit
D-Penicillamin, von dem this compound abgeleitet ist, wird zur Behandlung der Wilson-Krankheit eingesetzt {svg_2}. Dies ist eine genetische Erkrankung, bei der sich Kupfer im Körper ansammelt, was zu neurologischen oder Leberproblemen führt. This compound könnte möglicherweise in der Forschung im Zusammenhang mit dieser Krankheit eingesetzt werden.
Behandlung der Cystinurie
Cystinurie ist eine weitere Erkrankung, die mit D-Penicillamin behandelt wird {svg_3}. Es handelt sich um eine genetische Erkrankung, die zu einem Überschuss der Aminosäure Cystin im Urin führt, was zur Bildung von Cystinsteinen führt. This compound könnte in der Forschung zur Verbesserung der Behandlung dieser Erkrankung eingesetzt werden.
Behandlung der Sklerodermie
Sklerodermie, eine Gruppe von Autoimmunerkrankungen, die zu einer Verhärtung der Haut und des Bindegewebes führen, kann ebenfalls mit D-Penicillamin behandelt werden {svg_4}. Die Forschung zur Verwendung von this compound könnte möglicherweise zu neuen Erkenntnissen oder Behandlungen für diese Erkrankung führen.
Behandlung von Arsenvergiftung
D-Penicillamin wird zur Behandlung von Arsenvergiftung eingesetzt {svg_5}. This compound könnte möglicherweise in der Forschung zur Entwicklung neuer Behandlungen für Arsenvergiftung eingesetzt werden.
Reinheitsstudien in Pharmazeutika
This compound wird unter Verunreinigungen kategorisiert {svg_6}. Daher könnte es in der pharmazeutischen Forschung eingesetzt werden, um die Auswirkungen von Verunreinigungen auf die Wirksamkeit und Sicherheit von Arzneimitteln zu untersuchen.
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRVVSYJKYAIZ-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673772 | |
| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198470-36-9 | |
| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















